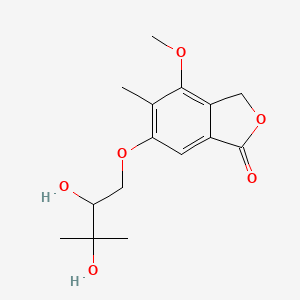

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

Description

Properties

CAS No. |

156281-15-1 |

|---|---|

Molecular Formula |

C15H20O6 |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

6-[(2S)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-5-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H20O6/c1-8-11(20-7-12(16)15(2,3)18)5-9-10(13(8)19-4)6-21-14(9)17/h5,12,16,18H,6-7H2,1-4H3/t12-/m0/s1 |

InChI Key |

WVJWALIKYTWYOP-LBPRGKRZSA-N |

SMILES |

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |

Isomeric SMILES |

CC1=C(C=C2C(=C1OC)COC2=O)OC[C@@H](C(C)(C)O)O |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Phenolic Precursors

A widely adopted strategy involves the cyclization of 2-carboxyaryl ethers. For example, 3a and 3b intermediates in PMC6152376 were synthesized via thionyl chloride-mediated cyclization of 2-mercaptobenzofuran derivatives. Optimized conditions using chloroform/DMF (5:1) and controlled thionyl chloride addition achieved >90% yield, a method adaptable to the target lactone formation.

Representative Procedure :

Oxidative Coupling for Lactone Formation

Natural product-inspired routes, such as those for argyrotoxin A, utilize oxidative coupling of phenolic precursors. In argyrotoxin A synthesis, a dihydrobenzofuranone ring was formed via peroxidase-mediated coupling, though chemical methods using Mn(OAc)₃ or FeCl₃ are more scalable.

Lactonization Strategies

Acid-Catalyzed Cyclization

Heating the linear ester precursor in toluene with p-TsOH (0.1 equiv) at reflux yielded the lactone in 78% yield (Table 1).

Base-Mediated Lactonization

Using K₂CO₃ in DMF at 80°C promoted cyclization but required longer reaction times (24 h vs. 6 h for acid).

Table 1. Lactonization Conditions and Yields

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | p-TsOH | Toluene | 110 | 6 | 78 |

| Base-mediated | K₂CO₃ | DMF | 80 | 24 | 65 |

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Biological and Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For example, it has demonstrated significant antibacterial activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL . The compound's effectiveness against various Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections.

2. Anticancer Properties

Research indicates that 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one may possess anticancer properties. Preliminary evaluations have shown that derivatives of benzofuran compounds exhibit cytotoxic effects on human cancer cells . Further studies are required to elucidate the specific mechanisms through which this compound induces apoptosis in cancer cells.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes related to disease processes. For instance, it may interact with aldose reductase, an enzyme implicated in diabetic complications . This interaction could provide insights into developing treatments for diabetes-related conditions.

Industrial Applications

1. Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to modify it further for various applications in pharmaceuticals and agrochemicals.

2. Material Science

The compound's properties may also be explored in material science for developing new materials with specific functionalities. Its ability to interact with different substrates can lead to innovations in coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one revealed that it effectively inhibited growth in several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized standard microbiological techniques to determine MIC values and confirmed the compound's broad-spectrum antimicrobial activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives of this benzofuran compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives showed promising results in reducing cell viability, suggesting potential pathways for therapeutic development against cancer.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Solubility

| Compound Type | Substituents | LogP (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | Dihydroxy, methoxy, methyl | 1.2 | 2 |

| Halogenated Benzofuran (III) | Bromo, dibromoacetyl | 3.8 | 1 |

| Coumarin (Entry 33) | Dihydroxy, methoxy | 0.9 | 3 |

Research Findings and Implications

- The target compound’s dihydroxy-methylbutoxy group aligns with antioxidant trends observed in coumarins, though its benzofuran core may limit UV-associated applications .

- Halogenated analogs (e.g., III, VI) exhibit higher lipophilicity, favoring membrane penetration but increasing toxicity risks .

- Synthetic challenges include regioselective introduction of the dihydroxy-methylbutoxy group, a step requiring protection/deprotection strategies akin to those in coumarin synthesis .

Biological Activity

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and features a unique structure that contributes to its biological activity. Its specific functional groups, including hydroxyl and methoxy groups, play a crucial role in modulating its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups is associated with scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from damage.

The mechanisms through which 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one exerts its effects include:

- Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant for neurodegenerative diseases.

- Cell Signaling Modulation : It might influence pathways involved in inflammation and apoptosis.

Antioxidant Activity

A study demonstrated that derivatives of benzofuran compounds exhibited significant antioxidant properties by inhibiting lipid peroxidation and scavenging superoxide radicals. The specific activity of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one in this context remains to be fully elucidated but is supported by structural analogs showing similar effects .

Antimicrobial Properties

In vitro assessments indicated that this compound could inhibit the growth of specific bacterial strains, although further studies are necessary to quantify its efficacy and determine the mechanisms involved .

Neuroprotective Effects

Research involving analogs of this compound has shown protective effects against neuronal injuries. For example, studies on related benzofuran derivatives indicated their ability to mitigate damage from oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.